2-((2,6-Dichlorobenzyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dichlorobenzyl)thio)acetic acid is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to a thioacetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)acetic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2,6-Dichlorobenzyl)thio)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)thio)acetic acid
- 2-((2,5-Dichlorobenzyl)thio)acetic acid
- 2-((3,4-Dichlorobenzyl)thio)acetic acid
Uniqueness
2-((2,6-Dichlorobenzyl)thio)acetic acid is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2-((2,6-Dichlorobenzyl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound features a thioether linkage and dichlorobenzyl moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 6 positions on the benzyl ring enhances its lipophilicity and potential for enzyme interactions.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structural conformation of these proteins. This interaction may lead to significant changes in cellular processes and functions, making it a valuable compound for further research in pharmacology.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is required to confirm these effects.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which could help mitigate oxidative stress in biological systems .
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated a significant reduction in AChE activity at varying concentrations, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity Assessment
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for developing new antibiotics .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-3-8(11)6(7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCUTKINPPGWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.